Structural Differentiation from the 7-Aroyl-aminoindoline-1-sulfonamide Tubulin Inhibitor Series
The target compound carries a tertiary sulfonamide nitrogen bearing both a 2-(indolin-1-yl)-2-oxoethyl group and a 4-methoxybenzyl group, whereas the most potent antitubulin indoline‑sulfonamides (e.g., compound 15 in the 7‑aroyl‑aminoindoline series) are secondary sulfonamides with a 7‑aroylamino substituent [1]. In that series, compound 15 inhibits tubulin polymerization with an IC50 of 1.1 μM and suppresses KB cell growth with an IC50 of 9.6 nM. The absence of the 7‑aroylamino group in the target compound is predicted to alter the binding pose within the colchicine site. No head‑to‑head tubulin polymerization data are available for the target compound, so the comparison remains at the level of structural inference.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Compound 15 (7-aroyl-aminoindoline-1-sulfonamide): IC50 = 1.1 μM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro tubulin assembly assay (comparator data from Chang et al., J. Med. Chem. 2006) |
Why This Matters
Users seeking a tubulin polymerization inhibitor should be aware that the target compound lacks the 7‑aroylamino group required for high-affinity colchicine‑site binding; its engagement with tubulin may be substantially weaker or absent.
- [1] Chang, J.-Y. et al. J. Med. Chem. 2006, 49, 6656–6659. View Source
